![molecular formula C15H17NO3S B2939780 (E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one CAS No. 2034996-77-3](/img/structure/B2939780.png)

(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

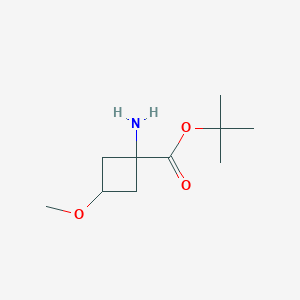

Beschreibung

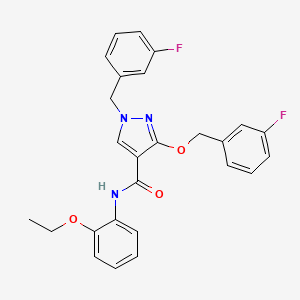

The compound is a complex organic molecule. It contains an azabicyclo[2.2.1]heptane core, which is a type of bicyclic compound containing a nitrogen atom . This core is substituted with various functional groups, including a 2,2-dioxido-2-thia group, a 2-methyl-3-phenylprop-2-en-1-one group, and an (E)-1 group. The exact properties and behavior of this compound would depend on the specific arrangement and interaction of these groups.

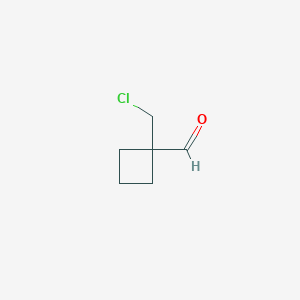

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Azabicyclo[2.2.1]heptane derivatives have been studied for their reactivity and have been found to participate in various types of reactions .Wissenschaftliche Forschungsanwendungen

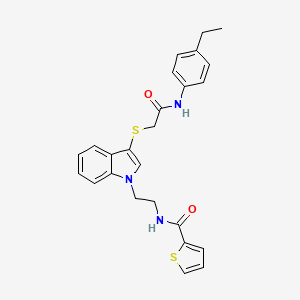

Photocycloaddition and Biological Activity

Research on bicyclic compounds similar to the queried chemical has shown applications in photocycloaddition reactions using visible light, which are advantageous for synthesizing azabicycloheptanes with potential biological activities. For instance, flavin-mediated visible-light photocycloaddition has been used to cyclize ω-phenyl and ω,ω'-diphenyl-4-aza-1,6-heptadienes, leading to the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes. These compounds exhibit biological activity, suggesting that related bicyclic compounds could serve as intermediates in pharmaceutical synthesis or as bioactive molecules themselves (Jirásek et al., 2017).

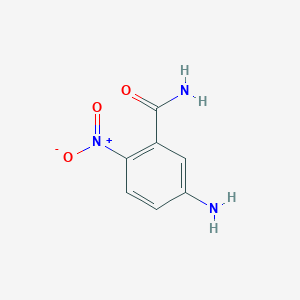

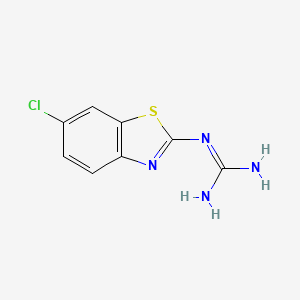

Antimicrobial Activity

Another study demonstrated the synthesis of a novel Schiff base derivative from amoxicillin, showcasing the antibacterial and fungicidal activities of such compounds. This indicates that bicyclic structures incorporating sulfur or nitrogen atoms can be key intermediates in developing new antimicrobial agents, suggesting potential research applications of the compound in antimicrobial drug development (Al-Masoudi et al., 2015).

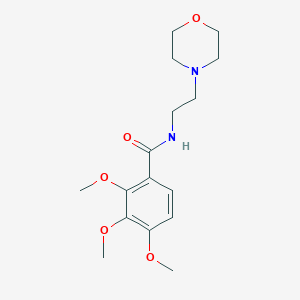

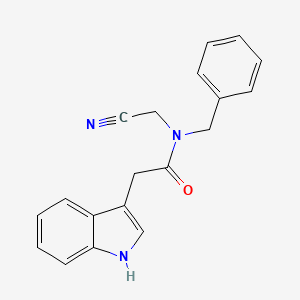

Asymmetric Synthesis and Drug Design

Derivatives of azabicycloheptanes have been synthesized through Aza-Diels-Alder reactions, highlighting their significance in asymmetric synthesis and the potential to create backbone structures for novel drugs. This area of research suggests that compounds with azabicycloheptane structures are valuable in designing constrained analogues of bioactive molecules, potentially improving pharmacological profiles (Waldmann & Braun, 1991).

β-Lactamase Inhibition

Bicyclic thia compounds similar to the queried chemical have been investigated for their ability to inhibit β-lactamase, extending the antibacterial spectrum of β-lactams. This illustrates the role such compounds can play in combating antibiotic resistance, a major concern in current medical research (English et al., 1978).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(E)-1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-11(7-12-5-3-2-4-6-12)15(17)16-9-14-8-13(16)10-20(14,18)19/h2-7,13-14H,8-10H2,1H3/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNABAPBVYTGAZ-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)N2CC3CC2CS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)N2CC3CC2CS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromophenyl)-5-[(E)-2-nitroethenyl]furan](/img/structure/B2939699.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2939703.png)

![2,4-dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2939705.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939711.png)

![3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2939717.png)

![4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2939719.png)